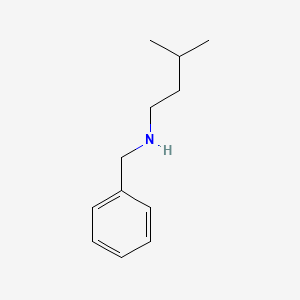

3-(4H-1,2,4-triazol-3-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

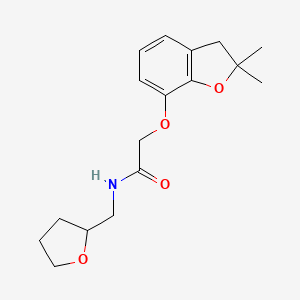

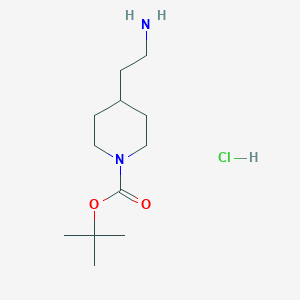

“3-(4H-1,2,4-triazol-3-yl)phenol” is a heterocyclic compound . It has an empirical formula of C8H7N3O . The compound is part of a class of chemicals known as triazoles, which are characterized by a five-membered ring structure containing three nitrogen atoms .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the use of various chemical reactions . For example, one method involves the condensation of 4-phenyl-1,2,4-triazol-3-ylacetonitrile with 2-methyl-, 4-ethylresorcinol, and with pyrogallol .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques . For instance, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques . For example, the compound can participate in reactions with other chemicals to form new compounds with potential biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques . For example, the compound’s melting point, boiling point, and density can be measured .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Triazole derivatives, including structures related to 3-(4H-1,2,4-triazol-3-yl)phenol, have been highlighted for their role in enhancing chemical reactions. For instance, 1,2,3-triazole was utilized as a stabilizing agent in Hashmi phenol synthesis, significantly improving the yields and chemoselectivity of desired phenol products (Chen et al., 2010). Similarly, half-sandwich ruthenium(II) complexes incorporating 1,2,3-triazole-based organosulfur/-selenium ligands demonstrated enhanced catalytic efficiency in alcohol oxidation and ketone hydrogenation (Saleem et al., 2013).

Corrosion Inhibition

Schiff’s bases derived from triazole compounds have been reported as effective corrosion inhibitors for mild steel in hydrochloric acid, showcasing the potential of triazole derivatives in protecting metals against corrosion (Ansari et al., 2014).

Antimicrobial Activity

Various triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, novel 2‐(5‐(4‐(1H‐Benzo[d][1,2,3]triazol-1-yl)phenyl)‐4,5‐dihydro‐1H‐pyrazol-3-yl)phenols demonstrated significant antibacterial and antifungal activity, highlighting the utility of triazole derivatives in developing new antimicrobial agents (Shaikh et al., 2014).

Wirkmechanismus

Target of Action

Triazole compounds, which include 3-(4h-1,2,4-triazol-3-yl)phenol, are known to interact with a variety of enzymes and receptors due to their ability to form hydrogen bonds .

Mode of Action

It’s known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit the enzyme’s function, leading to changes in cellular processes.

Biochemical Pathways

Triazole compounds have been shown to mimic the key interactions involved in shikimate kinase-substrate complex formation, which is crucial for the biosynthesis of aromatic amino acids in bacteria .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Triazole compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor activities . In particular, one study found that a coordination polymer based on a similar triazole compound demonstrated good antitumor activity against glioma cells .

Action Environment

The physicochemical properties of triazole compounds, such as solubility and lipophilicity, can be influenced by environmental factors like ph and temperature .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-7-3-1-2-6(4-7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGYOXRDZPLXLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2886797.png)

![5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2886798.png)

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2886807.png)

![N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2886811.png)

![N-benzyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2886814.png)